molecular formula C10H11FO2 B12817525 Methyl 2-(5-fluoro-2-methylphenyl)acetate

Methyl 2-(5-fluoro-2-methylphenyl)acetate

Cat. No.: B12817525
M. Wt: 182.19 g/mol
InChI Key: LEWDNADZMDJXEF-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-2-methylphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoro-2-methylphenyl)acetate typically involves the esterification of 5-fluoro-2-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-fluoro-2-methylphenylacetic acid.

    Reduction: 5-fluoro-2-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoro-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-methylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate
  • Methyl 2-(5-fluoro-2-methylphenyl)aminoacetate

Uniqueness

Methyl 2-(5-fluoro-2-methylphenyl)acetate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the ester functional group provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H11FO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

LEWDNADZMDJXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)OC

Origin of Product

United States

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